molecular formula C19H14BrNO2 B2819059 6-Bromo-2-[2-(4-methylphenyl)ethenyl]quinoline-4-carboxylic acid CAS No. 926193-86-4

6-Bromo-2-[2-(4-methylphenyl)ethenyl]quinoline-4-carboxylic acid

Cat. No.: B2819059
CAS No.: 926193-86-4
M. Wt: 368.23
InChI Key: YLCAOBVTHNZCDA-UHFFFAOYSA-N
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Description

“6-Bromo-2-[2-(4-methylphenyl)ethenyl]quinoline-4-carboxylic acid” is a chemical compound with the CAS number 926193-86-4 . It has a molecular weight of 368.22 and a molecular formula of C19H14BrNO2 .

Scientific Research Applications

Synthesis and Molecular Rearrangement

  • The synthesis of quinoline derivatives involves complex processes, such as the treatment of specific quinolinones leading to dihydro-pyrano[3,2-c]quinolines, which can undergo bromination and hydrolysis. These processes result in the production of various compounds including quinoline carboxylic acids and dihydrofuro[3,2-c]quinolinones, demonstrating the compound's role in complex chemical syntheses (Klásek, Kořistek, Sedmera, & Halada, 2003).

Photoacid and Photobase Properties

  • Quinoline derivatives, formed from the reaction of specific acids with quinolines, exhibit unique photoacid and photobase properties. This indicates their potential application in photochemical studies, as their acidities change significantly between ground and excited states (Gavrishova, Budyka, Potashova, & Karpov, 2015).

Antimicrobial and Antimalarial Applications

  • Certain quinoline derivatives have been synthesized and found effective as antimicrobial and antimalarial agents. This demonstrates the compound's potential in medicinal chemistry for developing treatments against various microorganisms and diseases like malaria (Parthasaradhi, Suresh, Ranjithkumar, & Savithajyostna, 2015).

Diuretic Activity

  • The synthesis of certain brominated quinoline carboxylic acids has shown to increase diuretic activity compared to their non-brominated analogs. This suggests potential applications in developing diuretic medications (Ukrainets, Golik, & Chernenok, 2013).

Other Applications

  • Quinoline derivatives have a range of applications in various chemical syntheses, such as the production of quinoline carboxylates and quinolinones, demonstrating the versatility of these compounds in organic chemistry (Li, 2015).

Safety and Hazards

The safety information available indicates that “6-Bromo-2-[2-(4-methylphenyl)ethenyl]quinoline-4-carboxylic acid” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Properties

IUPAC Name

6-bromo-2-[(E)-2-(4-methylphenyl)ethenyl]quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrNO2/c1-12-2-4-13(5-3-12)6-8-15-11-17(19(22)23)16-10-14(20)7-9-18(16)21-15/h2-11H,1H3,(H,22,23)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLCAOBVTHNZCDA-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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